4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15301787
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O4 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(12-16)22-19-20(18-14(3)10-13(2)11-17(18)28)24-25-21(19)23(29)26(22)8-9-27/h5-7,10-12,22,27-28H,4,8-9H2,1-3H3,(H,24,25) |
| Standard InChI Key | MDWUAAAUJFSQGS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=C(C=C(C=C4O)C)C |
Introduction
The compound 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring a pyrrolopyrazolone core. This core is known for its diverse biological activities, which are enhanced by the presence of various functional groups such as ethoxy, hydroxy, and dimethyl substituents. Despite the lack of specific information on this exact compound in the provided search results, similar compounds with pyrrolopyrazolone structures have been studied for their potential biological activities.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions to ensure high yield and purity. Common steps may include condensation reactions, cyclization, and substitution reactions using various reagents and catalysts.
Potential Biological Activities
Compounds with pyrrolopyrazolone cores are known for their diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects. The presence of hydroxy and ethoxy groups may enhance these activities by facilitating interactions with biological molecules.
Biological Activities Table
| Activity | Description |
|---|---|
| Anticancer | Potential cytotoxic effects against cancer cells |
| Anti-inflammatory | Possible inhibition of inflammatory pathways |
| Antioxidant | Radical scavenging properties |
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its potential applications. Interaction studies may involve molecular docking simulations to predict binding affinities with specific enzymes or receptors.
Similar Compounds
Several compounds share structural similarities with 4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. These include:
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4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Features a butoxy group instead of ethoxy, potentially altering solubility and activity.
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3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Contains a propoxy group, which may influence its pharmacokinetic properties.
Similar Compounds Table
| Compound Name | Unique Features |
|---|---|
| 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Butoxy group instead of ethoxy |
| 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Propoxy group instead of ethoxy |
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